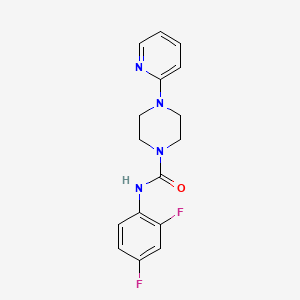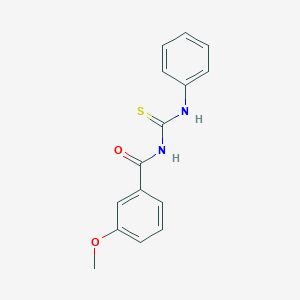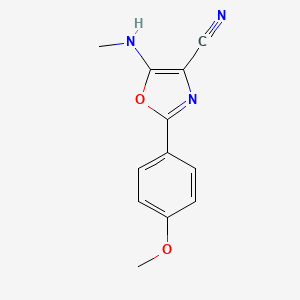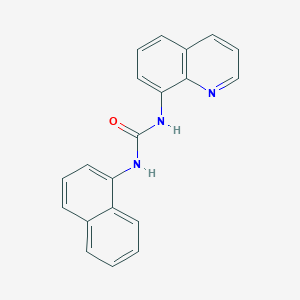
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been extensively studied for its potential use in cancer treatment and research.
Mechanism of Action
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of FGFR tyrosine kinases, preventing their activation and downstream signaling. This leads to inhibition of cell proliferation, migration, and invasion, ultimately resulting in tumor growth suppression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is a highly specific inhibitor of FGFR tyrosine kinases, making it a valuable tool for investigating the role of FGFR signaling in cancer biology. However, its use is limited by its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
Future Directions
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential use of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine in combination with other anti-cancer agents for enhanced efficacy.
3. Exploration of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.
4. Development of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine analogs with improved solubility and bioavailability for in vivo studies.
5. Investigation of the potential use of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine in the treatment of neurodegenerative diseases.
6. Further elucidation of the mechanism of action of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine and FGFR signaling in cancer biology.
Synthesis Methods
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process involving the reaction of 3-methoxyphenol with cyanogen bromide, followed by the reaction of the resulting intermediate with 1,3,5-triazine-2,4-diamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is widely used as a tool compound in cancer research to investigate the role of FGFR signaling in tumor growth and progression. It has also been shown to have potential therapeutic applications in the treatment of various cancers, including breast, lung, and prostate cancer.
properties
IUPAC Name |
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-6-3-2-4-7(5-6)17-10-14-8(11)13-9(12)15-10/h2-5H,1H3,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJKHXRBUTSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)